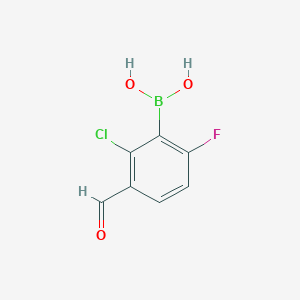

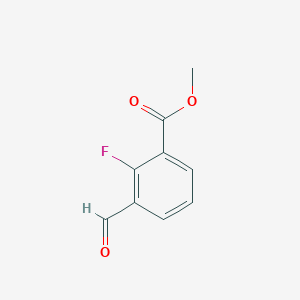

4-(3-Bromopyridin-2-yloxy)benzenamine

概要

説明

Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structures of the title compound have been optimized using both DFT and HF methods. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .科学的研究の応用

Drug Discovery and Development

4-(3-Bromopyridin-2-yloxy)benzenamine: is a compound used in the synthesis of various pharmaceuticals. Its bromine atom and aromatic amine group make it a valuable building block for creating novel drug candidates, particularly in the development of kinase inhibitors which are crucial in targeted cancer therapies .

Material Science

This compound can be utilized in material science research, especially in the creation of organic electronic materials. Its ability to donate and accept electrons makes it a potential candidate for use in organic semiconductors, which are used in the production of OLEDs and solar cells .

Agricultural Chemistry

In the field of agricultural chemistry, 4-(3-Bromopyridin-2-yloxy)benzenamine may serve as an intermediate in the synthesis of herbicides or pesticides. Its structural properties allow for the creation of compounds that can selectively target and disrupt the growth of unwanted plants or pests .

Chemical Synthesis

As a reagent, this compound is involved in various chemical synthesis processes. It can act as a precursor for coupling reactions, which are fundamental in constructing complex organic molecules for a wide range of chemical applications .

Biological Studies

Researchers can use 4-(3-Bromopyridin-2-yloxy)benzenamine to study protein interactions within cells. By tagging it with fluorescent markers, scientists can trace its path and interactions within biological systems, providing insights into cellular processes .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatography or spectrometry. Its distinct chemical signature allows for the calibration of instruments and the accurate measurement of other substances .

Nanotechnology

The compound’s molecular structure is suitable for the development of nanomaterials. It could be used to create nanoscale sensors or actuators due to its reactive sites, which can be tailored for specific interactions at the nanoscale .

Environmental Science

Finally, 4-(3-Bromopyridin-2-yloxy)benzenamine can be applied in environmental science research. It may be used to develop sensors that detect pollutants or to synthesize compounds that can help in the breakdown of hazardous materials .

Safety And Hazards

The safety data sheet for a similar compound, 3-BROMOPYRIDIN-4-YLBORONIC ACID, suggests that it can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

Aminopyridines, such as 4-(3-Bromopyridin-2-yloxy)benzenamine, serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications . Therefore, developing convenient synthetic methods for these structures is very meaningful .

特性

IUPAC Name |

4-(3-bromopyridin-2-yl)oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVSRKKCKVPPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromopyridin-2-yloxy)benzenamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)

![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)

![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)